![molecular formula C23H22N4O3 B2516886 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile CAS No. 946277-58-3](/img/structure/B2516886.png)
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
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Description
The compound 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a chemical entity that may be of interest in the field of central nervous system agents due to its structural similarity to other piperazine derivatives that have been studied for their potential receptor affinity and antagonistic properties. While the provided papers do not directly discuss this compound, they do provide insights into the structure-activity relationships of related compounds, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored in the context of central nervous system agents. For instance, a set of 4-alkyl-1-(o-methoxyphenyl)piperazines with a terminal benzotriazole fragment were synthesized to determine their affinity for 5-HT1A and 5-HT2 receptors . This suggests that similar synthetic routes could potentially be applied to the synthesis of this compound, with modifications to incorporate the oxazole and carbonitrile functionalities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as single crystal X-ray diffraction, as demonstrated in the study of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives . These compounds were found to crystallize in the monoclinic crystal system and adopt a chair conformation for the piperazine ring. Such structural information is crucial for understanding the conformational preferences of the piperazine moiety in this compound and its potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of piperazine derivatives can be influenced by the nature of substituents on the piperazine ring and the presence of other functional groups. Computational density functional theory (DFT) calculations can provide insights into reactive sites for electrophilic and nucleophilic attacks . This information is valuable for predicting the chemical reactions that this compound might undergo, such as substitutions or additions at the oxazole or carbonitrile groups.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability are influenced by the molecular structure and intermolecular interactions. The crystal packing of related compounds is often stabilized by intermolecular hydrogen bonds, and the nature of these interactions can be explored through Hirshfeld surface analysis . Such analyses can be applied to predict the physical properties of this compound, which may have implications for its formulation and delivery as a potential therapeutic agent.
Scientific Research Applications
Molecular Docking and EGFR Inhibition
Another significant application is in cancer research, where molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors were conducted. These studies help understand the anti-cancer properties of such compounds, highlighting the role of inter-molecular hydrogen bonds in the effectiveness of these compounds as potential anti-cancer agents (Karayel, 2021).
Tuberculostatic Activity
Research into the tuberculostatic activity of phenylpiperazine derivatives shows the potential of these compounds in tuberculosis treatment. The study synthesized and tested various derivatives for their minimum inhibiting concentrations against tuberculosis, contributing to the search for new therapeutic options (Foks et al., 2004).
Antimicrobial Agents Development
The development of novel antimicrobial agents using piperazine derivatives has been a focus of recent research. A study synthesized compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with various substitutions, showing moderate to good activities against bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).
Crystal Structure Analysis
The crystal structure of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has been determined, providing insights into their conformation and potential applications in designing more effective compounds for various purposes (Faizi et al., 2016).
properties
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-2-29-19-10-8-18(9-11-19)22(28)26-12-14-27(15-13-26)23-20(16-24)25-21(30-23)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXTXZYPSQGOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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